Ribosomal Peptidyltransferase Donor Efficiency: β-Isomer vs. α-Isomer (Direct Head-to-Head Comparison)
In a cell-free E. coli ribosomal system programmed with poly(U), N-acetyl-β-phenylalanyl-tRNA(Phe) was directly compared with the standard α-aminoacyl donor N-acetyl-L-phenylalanyl-tRNA(Phe). The β-isomer was reported as 'the most efficient donor substrate studied,' with both the rate and extent of dipeptide formation exceeding that of the α-L control [1]. Earlier work confirmed that N-acetyl-β-phenylalanyl-tRNA(Phe) formed dipeptide 'at least to the same extent as authentic N-acetyl-L-phenylalanyl-tRNA(Phe)' [2]. By comparison, the D-isomers of N-acetylphenylalanyl-tRNA(Phe) and N-acetyltyrosyl-tRNA(Phe) functioned 'poorly as donors,' while trans-cinnamyl-tRNA(Phe) and 3-phenylpropionyl-tRNA(Phe) achieved only 53% and 80% dipeptide formation, respectively, relative to the same acceptor [1].
| Evidence Dimension | Dipeptide formation efficiency in ribosomal peptidyltransferase reaction |
|---|---|
| Target Compound Data | N-acetyl-β-phenylalanyl-tRNA(Phe): rate and extent of dipeptide formation exceeded N-acetyl-L-phenylalanyl-tRNA(Phe) control; described as 'most efficient donor substrate studied' [1] |
| Comparator Or Baseline | N-acetyl-L-phenylalanyl-tRNA(Phe) (authentic α-aminoacyl control): dipeptide formation set as baseline; trans-cinnamyl-tRNA(Phe): 53%; 3-phenylpropionyl-tRNA(Phe): 80% [1] |
| Quantified Difference | β-isomer exceeded α-L control in both rate and extent; other analogs achieved 53–80% of control levels; D-isomers functioned 'poorly' [1] |
| Conditions | E. coli ribosomes, poly(U) message, L-phenylalanyl-tRNA(Phe) as A-site acceptor, cell-free system [1] |
Why This Matters
This is the only available direct functional comparison between the β- and α-isomers in a defined biochemical system; it demonstrates that the β-backbone confers superior donor substrate properties in ribosomal peptide bond formation, making the compound the preferred choice for studies of peptidyltransferase mechanism or ribosomal engineering where donor efficiency is critical.
- [1] Heckler TG, Roesser JR, Xu C, Chang PI, Hecht SM. Ribosomal binding and dipeptide formation by misacylated tRNA(Phe),S. Biochemistry. 1988;27(19):7254-7262. doi:10.1021/bi00419a012. View Source
- [2] Heckler TG, et al. Dipeptide formation with misacylated tRNAPhes. J Biol Chem. 1983;258(7):4492-4495. PMID: 6339501. View Source
